molecular formula C21H16N4O2S B2893515 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 403727-97-9

4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2893515
CAS No.: 403727-97-9
M. Wt: 388.45
InChI Key: HLTFHGFCHWRQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline derivative characterized by a tetrahydroquinazolinone core substituted with a sulfanylidene group at position 2 and a benzamide moiety at position 2. Quinazoline derivatives are widely studied for their pharmacological properties, including kinase inhibition and anticancer activity.

Properties

IUPAC Name

4-(4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-19(23-13-14-4-3-11-22-12-14)15-7-9-16(10-8-15)25-20(27)17-5-1-2-6-18(17)24-21(25)28/h3-4,7-12,17-18H,1-2,5-6,13H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCYQPORRBVZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of an appropriate amine with a carboxylic acid derivative to form the quinazoline scaffold

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the sulfanylidene group to sulfoxide or sulfone.

  • Reduction: : Reduction of the quinazoline core or other functional groups.

  • Substitution: : Replacement of the pyridin-3-ylmethyl group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions to achieve the desired substitution.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Production of reduced quinazoline derivatives.

  • Substitution: : Generation of various substituted quinazolines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, including antimicrobial and antitumor properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Potential use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is still under investigation, but it is believed to involve interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the inhibition or activation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Melting Point (°C) Molecular Weight Key Spectral Data (¹H NMR/IR) Reference
Target Compound : 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]benzamide Pyridin-3-ylmethyl benzamide, sulfanylidene Not reported ~422.48 (C₂₃H₁₈N₄O₂S) Not available N/A
N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide Furan-2-ylmethyl instead of pyridin-3-ylmethyl Not reported ~395.43 (C₂₀H₁₇N₃O₃S) ¹H NMR: δ 8.2 (s, 1H, NH), 7.6–6.4 (aromatic)
4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide 6-Br, 4-methoxyphenylmethyl substituent Not reported 510.40 (C₂₄H₂₀BrN₃O₃S) HRMS: m/z 510.4029 [M+H]⁺
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide 4-Cl-phenyl, acetamide chain Not reported 467.94 (C₂₄H₂₁ClN₄O₂S) IR: 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S)
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole core, morpholinomethyl, dichlorobenzamide 198–200 503.40 (C₂₁H₂₀Cl₂N₄O₂S) ¹H NMR: δ 8.6 (pyridine-H), 3.7 (morpholine)

Structural and Functional Analysis

  • Core Heterocycle: The target compound’s tetrahydroquinazolinone core differentiates it from thiazole-based analogs (e.g., 4d in ), which exhibit lower molecular weights (~500 vs. ~420) but higher melting points (198–200°C) due to crystallinity from rigid thiazole rings .
  • Substituent Effects : The pyridin-3-ylmethyl group in the target compound may improve solubility in polar solvents compared to bulkier substituents like 4-methoxyphenylmethyl or hydrophobic 2-ethyl-6-methylphenyl .

Biological Activity

The compound 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]benzamide represents a novel class of potential therapeutic agents with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

The molecular formula of the compound is C19H18N4O1SC_{19}H_{18}N_{4}O_{1}S with a molecular weight of approximately 358.44 g/mol. The structure includes a tetrahydroquinazoline core substituted with a pyridine and a benzamide group, which may contribute to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions to achieve the desired substituents on the quinazoline scaffold. The synthetic pathway often includes the formation of the quinazoline ring followed by the introduction of the sulfanylidene and subsequent functionalization at the nitrogen positions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar quinazoline derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines. The biological activity can be attributed to several mechanisms including:

  • Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of tyrosine kinases, which are crucial in cancer cell proliferation and survival. For example, compounds similar to our target have shown IC50 values in the micromolar range against specific cancer cell lines such as K562 and HL-60, indicating potent inhibitory effects on these cells .
  • Apoptotic Induction : These compounds may also induce apoptosis in cancer cells through various signaling pathways, including activation of caspases and modulation of Bcl-2 family proteins.

The proposed mechanism involves binding to ATP-binding sites on kinases, thereby inhibiting downstream signaling pathways essential for cell cycle progression and survival. This interaction can lead to reduced phosphorylation of key proteins involved in tumor growth and metastasis.

Case Studies

Several case studies have investigated the biological effects of similar compounds:

  • Study on Quinazoline Derivatives : A study reported that derivatives with modifications on the quinazoline core exhibited varying degrees of anti-proliferative activity against breast and lung cancer cell lines, with some compounds achieving IC50 values as low as 0.5 µM .
  • In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates and improved survival rates compared to control groups, suggesting potential for clinical application.

Table 1: Biological Activity Comparison

Compound NameCell LineIC50 (µM)Mechanism
Compound AK5622.27Tyrosine Kinase Inhibition
Compound BHL-601.42Apoptosis Induction
Target CompoundVariousTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.